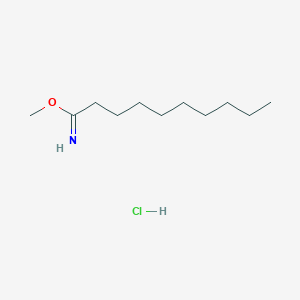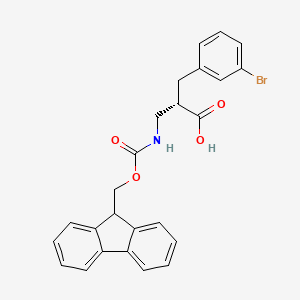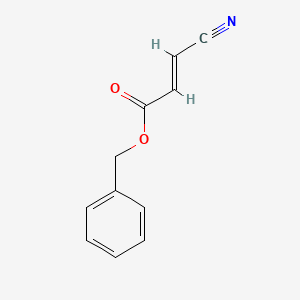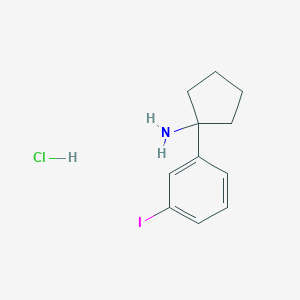
Methyl decanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl decanimidate hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
The synthesis of methyl decanimidate hydrochloride typically involves the reaction of methylamine with decanoic acid under specific conditions. The process can be carried out in a laboratory setting using standard organic synthesis techniques. Industrial production methods may involve more advanced techniques to ensure high yield and purity. For instance, the reaction might be catalyzed by specific catalysts and conducted under controlled temperature and pressure conditions to optimize the production process .
Analyse Des Réactions Chimiques
Methyl decanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. It can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methyl decanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects and as a component in drug formulations.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl decanimidate hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl decanimidate hydrochloride can be compared with other similar compounds such as methylamine hydrochloride and decanoic acid derivatives. These compounds share some structural similarities but differ in their specific properties and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C11H24ClNO |
|---|---|
Poids moléculaire |
221.77 g/mol |
Nom IUPAC |
methyl decanimidate;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-3-4-5-6-7-8-9-10-11(12)13-2;/h12H,3-10H2,1-2H3;1H |
Clé InChI |
GSWJWHRVLOSTHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)






![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)

